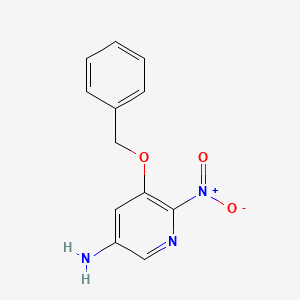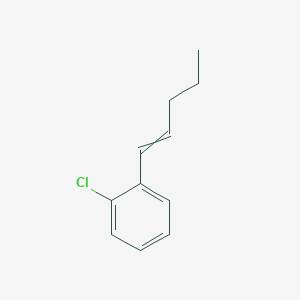![molecular formula C16H14N2O2 B12563058 Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- CAS No. 193070-62-1](/img/structure/B12563058.png)
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes both pyridine and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,5-diaminoterephthalate with β-propiolactone followed by hydrolysis and cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts to enhance yield and selectivity. For example, the use of propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported to be effective in the synthesis of similar quinoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
Mécanisme D'action
The mechanism of action of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- involves its interaction with specific molecular targets. For instance, it has been shown to bind to estrogen receptor alpha, epidermal growth factor receptor (EGFR), and NADPH oxidase protein . These interactions can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-d]pyrimidinones
- 1,2,4-Triazolopyrimidines
- Pyrimidoquinazolines
- Quinoline derivatives
Comparison: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in its biological activities, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
193070-62-1 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3,7-diethylpyrido[3,2-g]quinoline-5,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-3-9-5-11-13(17-7-9)16(20)14-12(15(11)19)6-10(4-2)8-18-14/h5-8H,3-4H2,1-2H3 |
Clé InChI |
UHANIIFWUVXSSL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=O)C3=C(C2=O)C=C(C=N3)CC)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



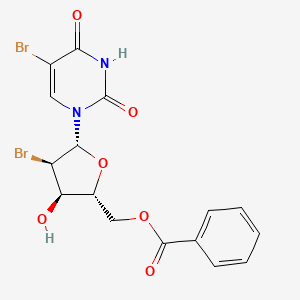


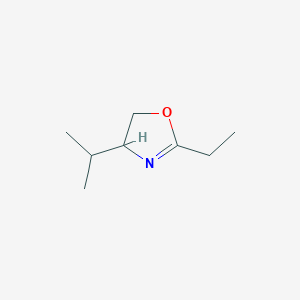
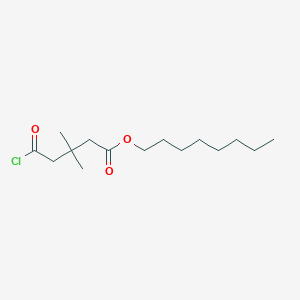
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

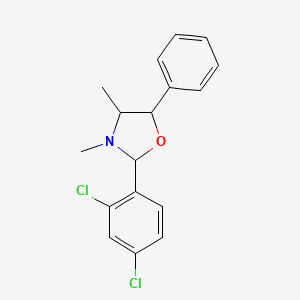
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
